hK2p01 derivative KLK2 inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

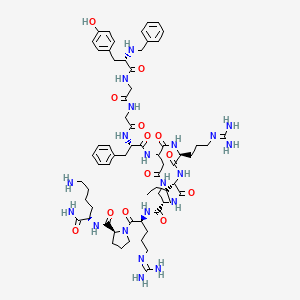

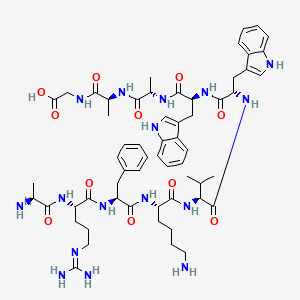

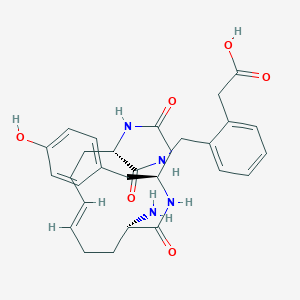

El compuesto “Derivado de hK2p01, inhibidor de KLK2” es un inhibidor competitivo de sustrato de 11 aminoácidos con selectividad para la calicreína relacionada con la peptidasa 2 humana (KLK2) . KLK2 es una enzima implicada en varios procesos fisiológicos, incluida la licuefacción seminal y la regulación de la presión arterial . La expresión elevada de KLK2 se ha relacionado con la progresión del cáncer de próstata, convirtiéndolo en un objetivo significativo para la intervención terapéutica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del derivado de hK2p01, inhibidor de KLK2, involucra técnicas de síntesis de péptidos. El compuesto es un péptido o derivado, y su preparación típicamente involucra la síntesis de péptidos en fase sólida (SPPS) . El proceso incluye la adición secuencial de aminoácidos a una cadena de péptidos creciente anclada a una resina sólida. Cada aminoácido está protegido por grupos protectores específicos para evitar reacciones secundarias no deseadas. El producto final se separa de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .

Métodos de Producción Industrial

La producción industrial de inhibidores peptídicos como el derivado de hK2p01, inhibidor de KLK2, sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados para mejorar la eficiencia y la reproducibilidad. El uso de técnicas de purificación avanzadas, como la HPLC preparativa, garantiza la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El derivado de hK2p01, inhibidor de KLK2, principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Estas reacciones son esenciales para su síntesis y degradación. El compuesto normalmente no experimenta reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica .

Reactivos y Condiciones Comunes

Formación de Enlaces Peptídicos: Los reactivos como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) se utilizan comúnmente en la síntesis de péptidos.

Escisión de la Resina: El ácido trifluoroacético (TFA) se utiliza para escindir el péptido del soporte sólido.

Purificación: HPLC con solventes y gradientes apropiados se emplea para la purificación.

Principales Productos Formados

El principal producto formado a partir de la síntesis del derivado de hK2p01, inhibidor de KLK2, es el propio péptido. Los subproductos pueden incluir péptidos truncados o péptidos con desprotección incompleta .

Aplicaciones Científicas De Investigación

El derivado de hK2p01, inhibidor de KLK2, tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Mecanismo De Acción

El derivado de hK2p01, inhibidor de KLK2, ejerce sus efectos al unirse al sitio activo de la enzima KLK2, impidiendo que interactúe con sus sustratos naturales . Esta inhibición interrumpe las vías de señalización descendentes que promueven la proliferación y supervivencia de las células cancerosas. La selectividad del compuesto para KLK2 garantiza una inhibición dirigida, minimizando los efectos fuera del objetivo .

Comparación Con Compuestos Similares

Compuestos Similares

KLK2b (c1): Otro inhibidor peptídico con selectividad para KLK2.

Inhibidores Peptídicos de KLK2: Diversos inhibidores peptídicos lineales y cíclicos que se dirigen a KLK2.

Singularidad

El derivado de hK2p01, inhibidor de KLK2, es único debido a su secuencia específica de aminoácidos y su alta selectividad para KLK2 . Su capacidad para inhibir la actividad de KLK2 con efectos mínimos fuera del objetivo lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Propiedades

Fórmula molecular |

C59H82N16O11 |

|---|---|

Peso molecular |

1191.4 g/mol |

Nombre IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1 |

Clave InChI |

BVRWWHKWGPOKPN-NXOPMQQOSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)

![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)

![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)

![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)